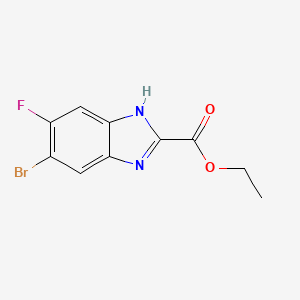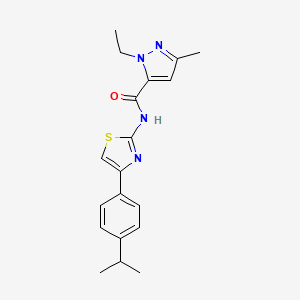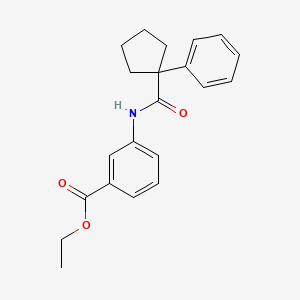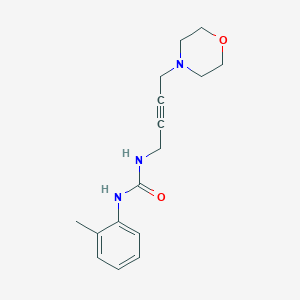![molecular formula C8H10F2N2 B2510996 [5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine CAS No. 1211532-07-8](/img/structure/B2510996.png)
[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine” is an organic compound with the molecular formula C8H10F2N2 and a molecular weight of 172.18 . It is synthesized by the reaction of 3-cyanopyridine with difluoroethylamine.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10F2N2/c1-8(9,10)7-2-6(3-11)4-12-5-7/h2,4-5H,3,11H2,1H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
It has a storage temperature of 4 degrees Celsius . The predicted properties include a boiling point of 245.2±35.0 °C, a density of 1.169±0.06 g/cm3, and a pKa of 8.06±0.29 .
Applications De Recherche Scientifique
Synthesis and Catalysis
- Schiff Bases and Anticonvulsant Agents : Synthesis of Schiff bases from 3-aminomethyl pyridine and their screening as potential anticonvulsant agents has been a subject of research. Some compounds derived from pyridin-3-yl methanamine have exhibited significant seizures protection, showcasing their potential in medical applications (Pandey & Srivastava, 2011).
- Palladacycles Synthesis and Catalytic Applications : Unsymmetrical NCN′ and PCN pincer palladacycles derived from pyridin-2-yl methanamine derivatives have been synthesized and characterized. They have shown good catalytic activity and selectivity, indicating their utility in catalysis (Roffe et al., 2016).
- Complex Synthesis for Photocytotoxicity and Cellular Imaging : Iron(III) complexes based on pyridin-2-yl methanamine derivatives have been synthesized for enhanced cellular uptake, with selectivity and remarkable photocytotoxicity. These complexes show potential in targeted cancer treatment and imaging (Basu et al., 2014), (Basu et al., 2015).
Ligand Chemistry and Metal Complexes
- Synthesis of Pyridin-2-yl Methanamine Derivatives : Research has been done on the synthesis of pyridin-2-yl methanamine derivatives for applications in ligand chemistry, highlighting the versatility of this compound in forming metal complexes and ligands (Becerra et al., 2021), (Li, 2010).
- Coordination Chemistry and Detection of Ions : Studies have been conducted on the interaction of pyridin-2-yl methanamine with metal ions, leading to potential applications in the selective detection of ions like Hg2+ and Ni2+ (Aggrwal et al., 2021).
Medicinal Chemistry and Therapeutics
- Anticancer Activity : Palladium (Pd)II and platinum (Pt)II complexes derived from pyridin-2-yl methanamine have been synthesized and characterized. They demonstrated remarkable anticancer activity, suggesting their potential as therapeutic agents (Mbugua et al., 2020).
- Serotonin Receptor Biased Agonists : Novel derivatives were designed and tested, displaying high receptor affinity and potential as antidepressant drug candidates. This shows the compound's utility in the design of drugs targeting specific receptors (Sniecikowska et al., 2019).
Material Chemistry and Ligand Properties
- Polydentate Ligands and Photophysical Behaviors : The synthesis of polydentate ligands involving pyridin-2-yl methanamine and their photophysical behaviors have been explored, indicating applications in material chemistry and the development of fluorescent materials (Pelletier et al., 2009), (Volpi et al., 2017).
Catalysis and Metal–Ligand Cooperation
- Copper Complexes and Synthesis of Pseudopeptides : Copper complexes with pyridin-2-yl methanamine as a ligand have been utilized for the synthesis of pseudopeptides, demonstrating the compound's role in catalysis and organic synthesis (Akbarikalani et al., 2020).
- Rhenium Complexes and CO2 Binding : Rhenium(I) triscarbonyl compounds with pyridin-2-yl methanamine ligands have shown the ability to reversibly bind CO2, indicating potential applications in CO2 sequestration or utilization (Stichauer et al., 2017).
Molecular Structures and Self-assembly
- Chelating and Bridging Ligands : The compound's role in the synthesis of flexible chelating and bridging ligands, leading to a variety of metal-organic structures, showcases its utility in coordination chemistry and material science (Tabatabaei et al., 2015).
Safety and Hazards
The safety information for this compound includes the following hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
Propriétés
IUPAC Name |
[5-(1,1-difluoroethyl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c1-8(9,10)7-2-6(3-11)4-12-5-7/h2,4-5H,3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEDPMXVVXOKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC(=C1)CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2510913.png)

![methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2510917.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2510923.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride](/img/structure/B2510926.png)
![(E)-4-(Dimethylamino)-N-[2-(2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2510929.png)


![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-isopropylacetamide](/img/structure/B2510933.png)

